2-Methylcyclohexanone oxime
Description
2-Methylcyclohexanone oxime (CAS: 583-60-8) is an alicyclic oxime derived from the ketone 2-methylcyclohexanone. Structurally, it consists of a cyclohexane ring with a methyl group at the 2-position and an oxime functional group (=N–OH) replacing the ketone oxygen. This compound is pivotal in organic synthesis, particularly in the Beckmann rearrangement, where it undergoes transformation to ε-amino-n-heptanoic lactam, a precursor for nylon-7 . Conformational studies using NMR and computational methods reveal that the oxime group adopts equatorial and axial orientations, influenced by steric and electronic interactions with the methyl substituent .
Properties
IUPAC Name |
(NE)-N-(2-methylcyclohexylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-4-2-3-5-7(6)8-9/h6,9H,2-5H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIFHVYPHRHKLB-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1CCCC/C1=N\O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-26-5 | |
| Record name | Cyclohexanone, 2-methyl-, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Reaction Protocol
In a reinforced glass reactor, 2-methylnitrobenzene (0.2 mmol) is combined with hydroxylamine hydrochloride (1 mmol), Pd/C (5 wt%), and Au/C (2 wt%) in diethyl ether. After purging with hydrogen, the mixture is pressurized to ~5 bar and stirred at 60°C for 4–12 hours. Dynamic hydrogen pressure is maintained using a hydrogen dispenser. Post-reaction, the catalyst is filtered, and the product is isolated via reduced-pressure distillation, yielding 85–92% 2-methylcyclohexanone oxime.
Key Parameters
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Catalyst Loading : Pd/Au ratios of 2:1 optimize nitro reduction and oxime formation.
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Solvent : Polar aprotic solvents (e.g., diethyl ether) enhance intermediate stability.
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Temperature : Reactions above 60°C risk over-reduction to secondary amines.
Hydroxylamine Phosphate-Mediated Oximation
A patent-pending method utilizes hydroxylamine phosphate generated from smaller oximes (e.g., acetaldoxime) for selective oximation of 2-methylcyclohexanone. This approach avoids impurities common in direct ammoxidation.
Two-Step Process
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Acidolysis : Acetaldoxime reacts with phosphoric acid in a phosphate buffer (pH 2–4) at 60–140°C to yield hydroxylamine phosphate.
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Oximation : Hydroxylamine phosphate is combined with 2-methylcyclohexanone in toluene at 30–90°C for 1–3 hours. The product is isolated via oily water separation and distillation, achieving >95% purity.
Advantages
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Recyclability : The phosphate buffer is reused, reducing waste.
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Scalability : Demonstrated at pilot scale (84% yield over 1 kg batches).
Classical Oximation with Hydroxylamine Hydrochloride
The conventional method involves direct reaction of 2-methylcyclohexanone with hydroxylamine hydrochloride under basic conditions.
Procedure
2-Methylcyclohexanone (1 mol) is mixed with hydroxylamine hydrochloride (1.2 mol) and sodium hydroxide (1.5 mol) in ethanol/water (3:1). The solution is refluxed at 80°C for 4–6 hours, neutralized, and extracted with dichloromethane. Yield typically reaches 75–88% after recrystallization.
Limitations
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Byproducts : Over-oxidation to nitro compounds occurs at high temperatures.
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Solvent Choice : Ethanol minimizes side reactions compared to methanol.
Comparative Analysis of Preparation Methods
| Method | Catalyst/Reagent | Temperature | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C + Au/C | 60°C | 85–92% | >90% | Industrial |
| Hydroxylamine Phosphate | H₃PO₄ + Acetaldoxime | 30–90°C | 84–95% | >95% | Pilot-scale |
| Classical Oximation | NH₂OH·HCl + NaOH | 80°C | 75–88% | 85–90% | Lab-scale |
Key Insights :
Chemical Reactions Analysis
Types of Reactions: 2-Methylcyclohexanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime can yield amines.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Caprolactam Production
One of the primary applications of 2-methylcyclohexanone oxime is as a precursor in the production of ε-caprolactam, a key monomer used in the synthesis of Nylon 6. The Beckmann rearrangement is the most significant reaction involving this oxime, where it is converted into caprolactam under acidic conditions. This transformation is crucial for the nylon manufacturing industry, highlighting the compound's importance in polymer chemistry .
Synthesis of Other Organic Compounds
this compound can also serve as a building block for various organic compounds. Its reactivity allows it to participate in further transformations, such as reduction to form amines or hydrolysis to regenerate the corresponding ketone. These reactions expand its utility in synthetic organic chemistry, enabling the preparation of complex molecules from simpler precursors .
Polymer Industry
Nylon Production
As mentioned, this compound's primary industrial application lies in nylon production through its conversion to ε-caprolactam. This process not only showcases the compound's significance but also emphasizes its role in producing high-performance polymers widely used in textiles, automotive parts, and consumer goods .
Research and Development
Conformational Studies
Recent research has focused on the conformational analysis of this compound using NMR spectroscopy. Understanding its conformational preferences is essential for predicting reactivity and interaction with other molecules. Such studies contribute to a deeper understanding of the compound's behavior in various chemical environments .
Mechanism of Action
The mechanism of action of 2-methylcyclohexanone oxime involves its ability to form stable complexes with metal ions and other reactive species. This property makes it useful in catalysis and as a ligand in coordination chemistry. The oxime group can undergo tautomerization, which plays a role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxime Compounds
The reactivity, synthetic utility, and physicochemical properties of 2-methylcyclohexanone oxime are best understood through comparison with analogous compounds. Below is a detailed analysis:
Table 1: Comparative Analysis of this compound and Analogues
Key Findings:
Synthetic Efficiency: The Beckmann rearrangement of this compound achieves a 97% yield for ε-lactam synthesis. However, the Schmidt reaction (using HN$_3$) is preferred for reproducibility and simpler methodology . Cyclohexanone oxime and its analogues (e.g., cyclopentanone oxime) are efficiently synthesized via electrocatalytic methods with >85% Faradaic efficiency, highlighting a greener alternative to traditional hydroxylamine routes .
Structural and Reactivity Differences: Steric Effects: The methyl group in this compound induces steric hindrance, altering its conformational equilibrium compared to unsubstituted cyclohexanone oxime . Reactivity with Thiols: this compound reacts with 2-mercaptobenzimidazole to form tetracyclic thiazolo[3,2-a]benzimidazoles, a reaction less efficient with linear ketone oximes (e.g., pentan-2-one oxime) .
Toxicity and Safety: 4-Methylpentan-2-one oxime is classified as acutely toxic (H302) and irritant, underscoring the need for careful handling of branched oximes in industrial applications .
Biological Activity
2-Methylcyclohexanone oxime is an organic compound characterized by the presence of an oxime functional group attached to a methyl-substituted cyclohexanone framework. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.
The chemical formula for this compound is C₇H₁₃NO. It is typically synthesized through the reaction of 2-methylcyclohexanone with hydroxylamine, yielding the oxime derivative. This compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in the production of nylon and other polymers .
The biological activity of this compound primarily arises from its oxime functional group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify biological molecules, aiding in the study of biochemical pathways and potentially leading to therapeutic applications .
Biological Activities
Research has shown that this compound exhibits various biological activities:
- Anticancer Properties : Studies indicate that oxime derivatives can act as potent inhibitors of several kinases involved in cancer progression. For instance, certain derivatives have demonstrated strong inhibitory activity against DRAK1 and DRAK2 kinases, with IC₅₀ values in the nanomolar range .
- Antimicrobial Activity : Oximes have been explored for their antimicrobial properties, showing efficacy against various bacterial strains. The introduction of oxime groups into natural compounds has been reported to enhance their biological activity significantly .
- Neuroprotective Effects : Some oximes are known to reactivate acetylcholinesterase, making them candidates for treating conditions such as Alzheimer's disease. The mechanism involves reversing the inhibition caused by organophosphate poisoning .
Case Studies
- Kinase Inhibition : A study on a series of indirubin-5-carboxamide oxime derivatives revealed that certain compounds exhibited significant cytotoxic effects against cancer cell lines, inhibiting tumor growth effectively in vitro and in vivo models .
- Antimicrobial Testing : Research on amidoximes indicated their potential as synthetic antimicrobial agents, with several compounds demonstrating activity against Mycobacterium tuberculosis .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-methylcyclohexanone oxime in laboratory settings?
- Methodology :
Catalytic Ammoximation : Adapt methods used for cyclohexanone oxime synthesis, such as reacting 2-methylcyclohexanone with hydroxylamine under acidic or basic conditions, often catalyzed by TS-1 molecular sieves for improved efficiency .
Oxime Formation via Reagent 8 : Mix 2-methylcyclohexanone with Reagent 8 (e.g., acetic anhydride or acetyl chloride) at room temperature, followed by quenching and chromatographic purification. This yields derivatives like 2-methylcyclohexen-1-yl acetate as intermediates .
Triaikyloxonium Salt Catalysis : Use salts like triethyloxonium tetrafluoroborate to catalyze expansions or rearrangements of the ketone precursor .
Q. Which spectroscopic techniques are used to characterize the molecular structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Resolve conformational equilibria and confirm oxime geometry (e.g., syn vs. anti isomers). Ribeiro & Abraham (2002) utilized NMR to analyze solvent-dependent conformational dynamics .
- IR Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1650 cm⁻¹ and O-H/N-H stretches for oxime) .
- Gas Chromatography (GC) : Quantify reaction yields and monitor byproducts during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
